beta-d-Psicopyranose

Low-calorie sweetener Metabolic energy Nutritional biochemistry

beta-D-Psicopyranose (CAS 40461-85-6) is the crystalline β-pyranose anomer of D-psicose (also known as D-allulose), a C-3 epimer of D-fructose classified as a rare ketohexose monosaccharide. Unlike common dietary hexoses such as D-glucose or D-fructose, D-psicose occurs in only trace quantities in nature and crystallizes exclusively as the β-pyranose form with a distinctive trans-gauche hydroxymethyl orientation rarely observed in pyranose carbohydrates.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 40461-85-6
Cat. No. B12650915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-d-Psicopyranose
CAS40461-85-6
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m1/s1
InChIKeyLKDRXBCSQODPBY-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-D-Psicopyranose (CAS 40461-85-6): Procurement-Grade Evidence Guide for the Crystalline β-Anomer of the Rare Sugar D-Psicose


beta-D-Psicopyranose (CAS 40461-85-6) is the crystalline β-pyranose anomer of D-psicose (also known as D-allulose), a C-3 epimer of D-fructose classified as a rare ketohexose monosaccharide [1]. Unlike common dietary hexoses such as D-glucose or D-fructose, D-psicose occurs in only trace quantities in nature and crystallizes exclusively as the β-pyranose form with a distinctive trans-gauche hydroxymethyl orientation rarely observed in pyranose carbohydrates [2]. With a molecular formula of C₆H₁₂O₆ and a molecular weight of 180.16 Da, this compound has attracted significant procurement interest across the food, pharmaceutical, and biochemical research sectors due to its quantifiably distinct physicochemical and metabolic profile relative to other in-class rare sugars and common sweeteners .

Why D-Tagatose, D-Fructose, or Sucrose Cannot Substitute for beta-D-Psicopyranose in Research and Formulation


Despite sharing the same empirical formula (C₆H₁₂O₆) as D-fructose and D-tagatose, D-psicose (and its crystalline β-pyranose form) cannot be interchanged with these structural analogs without fundamentally altering experimental or formulation outcomes. D-Psicose provides approximately 70% of the sweetness of sucrose yet delivers only ~0.2–0.4 kcal/g in humans (vs. ~1.5–2 kcal/g for D-tagatose and 4 kcal/g for sucrose), a caloric differential of roughly 5–10× that directly impacts metabolic study design and low-calorie product development [1]. In aqueous solution, D-psicose establishes a nearly equal distribution of furanose and pyranose tautomers (α-furanose:β-furanose:α-pyranose:β-pyranose = 7:2:5:5), a pattern distinct from both D-fructose (predominantly β-pyranose) and D-tagatose [2]. Furthermore, its Maillard browning reactivity ranks between D-tagatose and D-glucose, meaning substitution with another ketohexose will alter browning kinetics, flavor generation, and protein glycation patterns in thermally processed systems [3]. These multidimensional differences—simultaneously spanning sweetness, caloric density, tautomeric distribution, and chemical reactivity—mean that no single in-class compound can serve as a functionally equivalent replacement.

Quantitative Differentiation Evidence for beta-D-Psicopyranose Against Key Comparators


Caloric Density: D-Psicose Delivers a 5–20× Lower Usable Energy Value Than D-Tagatose, the Closest Rare Sugar Competitor

D-Psicose provides approximately 0.2–0.4 kcal/g in humans, compared to ~1.5–2 kcal/g for D-tagatose and 4 kcal/g for sucrose [1][2]. In rodent models, this differential is even more pronounced: D-psicose yields a net energy gain of 0.007 kcal/g, representing merely 0.3% of the energy value of sucrose, whereas D-fructose yields 1.76 kcal/g under identical experimental conditions [3]. For a formulation targeting a caloric reduction of ≥90% relative to sucrose, D-psicose achieves this intrinsically without blending, whereas D-tagatose—with roughly 38% of sucrose's calories—cannot reach the same caloric floor without dilution by non-caloric bulking agents [2].

Low-calorie sweetener Metabolic energy Nutritional biochemistry

Sweetness Intensity: D-Psicose at 70% Sucrose Sweetness Occupies a Distinct Sensory Niche Versus D-Tagatose at 92%

D-Psicose provides approximately 70% of the sweetness intensity of sucrose when compared in 10% aqueous solutions, whereas D-tagatose delivers approximately 92% of sucrose sweetness under comparable conditions [1][2]. This 22-percentage-point differential in relative sweetness means that D-psicose requires a 43% higher mass addition than D-tagatose (1/0.70 vs. 1/0.92) to achieve the same perceived sweetness as sucrose when used as a sole sweetener. However, D-psicose's sweetness profile is reported to more closely mimic the temporal sensory onset and clean aftertaste of sucrose without the slight cooling effect or bitterness sometimes associated with D-tagatose at higher concentrations [3].

Sweetener formulation Sensory science Sugar reduction

Maillard Browning Reactivity: D-Psicose Exhibits Intermediate Browning Kinetics, Clearly Distinguished from Both D-Tagatose and D-Glucose

In a controlled comparison of Maillard browning reaction rates with glycine across five sugars, the reactivity order was established as: D-tagatose > D-psicose ≈ D-fructose > D-glucose > sucrose [1]. D-Psicose and D-fructose exhibited statistically comparable browning rates, both significantly slower than D-tagatose and significantly faster than D-glucose and the non-reducing sucrose control. Additionally, D-psicose showed amino-acid-dependent browning selectivity: mixtures with basic and non-polar amino acids generated higher browning color intensity than mixtures with acidic amino acids, a property that may be leveraged for targeted flavor and color development in food processing [1].

Maillard reaction Food browning Flavor chemistry Protein glycation

Crystal Structure Uniqueness: beta-D-Psicopyranose Adopts a Rarely Observed trans-Gauche Hydroxymethyl Conformation Absent in Other Ketohexose Pyranose Crystals

Single-crystal X-ray diffraction analysis of beta-D-psicopyranose reveals a rarely observed trans-gauche (tg) orientation of the hydroxymethyl group (–CH₂OH) relative to the pyranosyl ring, a conformation that is uncommon among crystallized pyranose carbohydrates [1]. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ (Z = 4) with unit cell dimensions a = 7.727(2) Å, b = 8.672(2) Å, c = 11.123(3) Å, and V = 745.3(3) ų at 100(2) K, adopting a chair ²C₅ conformation [1]. While β-D-fructopyranose, α-L-sorbopyranose, and α-D-tagatopyranose share the same orthorhombic P2₁2₁2₁ space group, the tg hydroxymethyl orientation is specifically characteristic of β-D-psicopyranose and is not observed in the crystal structures of these comparator ketohexoses [2]. The crystal packing is stabilized by a three-dimensional network of O–H···O and C–H···O intermolecular hydrogen bonds [1].

X-ray crystallography Solid-state characterization Carbohydrate conformation Polymorph identification

Aqueous Tautomeric Equilibrium: D-Psicose Maintains a Near-Equal Furanose-to-Pyranose Ratio, Unlike the Pyranose-Dominant Equilibria of D-Fructose and D-Tagatose

¹³C NMR spectroscopic analysis of D-psicose in aqueous solution (water, ambient temperature) reveals an equilibrium tautomeric composition of α-furanose:β-furanose:α-pyranose:β-pyranose = 7:2:5:5, corresponding to approximately 47% total furanose and 53% total pyranose forms—a near-equal distribution between the two ring sizes [1]. This contrasts sharply with the tautomeric profile of D-fructose in water, which is heavily dominated by β-pyranose (typically >60%), and with D-tagatose, which also favors pyranose forms. Despite this multi-tautomer equilibrium in solution, D-psicose crystallizes exclusively as β-D-pyranose, indicating that the crystalline β-anomer (CAS 40461-85-6) represents a single, thermodynamically selected solid-state form from a complex solution mixture [2].

Tautomerism NMR spectroscopy Solution-state chemistry Carbohydrate analysis

Evidence-Backed Application Scenarios Where beta-D-Psicopyranose Provides Verifiable Procurement Advantage


Ultra-Low-Calorie Sweetener Formulation Where D-Tagatose's ~1.5 kcal/g Would Exceed Regulatory or Labeling Caloric Ceilings

In jurisdictions requiring 'zero-calorie' or 'calorie-free' labeling (e.g., <5 kcal per serving under FDA guidelines), D-psicose at 0.2–0.4 kcal/g enables single-ingredient compliance where D-tagatose at ~1.5 kcal/g would exceed the threshold, necessitating blending with high-intensity sweeteners and bulking agents [1]. The demonstrated 95% caloric reduction vs. sucrose (0.2 vs. 4 kcal/g) supports '90% fewer calories' marketing claims without formulation complexity, as evidenced by its FDA GRAS status and exclusion from 'Added Sugars' on U.S. nutrition facts panels [2].

Maillard-Mediated Flavor and Color Generation in Reduced-Sugar Thermally Processed Foods

Unlike non-reducing sweeteners (e.g., sucrose, sucralose) that contribute no Maillard browning, D-psicose provides intermediate browning reactivity—faster than D-glucose and sucrose but slower than D-tagatose [1]. This intermediate position allows formulators to achieve desirable baked color and roasted flavor notes in reduced-sugar products (e.g., cookies, breads, and sauces) where sucrose removal would otherwise eliminate Maillard-dependent sensory attributes, while avoiding the excessive browning and potential off-flavor generation associated with D-tagatose at equivalent usage levels.

Crystallization and Solid-State Characterization Studies Requiring Verified β-Anomer Identity

The uniquely documented trans-gauche hydroxymethyl conformation and well-characterized orthorhombic P2₁2₁2₁ unit cell (a = 7.727, b = 8.672, c = 11.123 Å, V = 745.3 ų) provide a definitive crystallographic reference for identity verification and polymorph screening [1]. Researchers procuring beta-D-psicopyranose for crystallography, solid-state NMR, or computational modeling can use these parameters to confirm phase purity and rule out contamination by the α-anomer or furanose crystalline forms, which may co-precipitate under certain crystallization conditions.

Metabolic and Glycemic Response Studies Exploiting the Near-Zero Caloric Availability of D-Psicose

In rodent models, D-psicose provides only 0.3% of the metabolizable energy of sucrose (0.007 kcal/g vs. 2.29 kcal/g) [1], a differential that is substantially larger than that of D-tagatose. This makes D-psicose the preferred carbohydrate negative control in metabolic studies where even tagatose's ~1.5 kcal/g could introduce confounding energy intake variables. The demonstrated α-glucosidase inhibitory activity of D-psicose (potent inhibition of intestinal sucrase and maltase, with significant suppression of postprandial plasma glucose elevation following sucrose or maltose ingestion in Wistar rats) further supports its use as an active comparator rather than an inert placebo in glycemic response research [2].

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